

Spectroscopic Analysis of 1,4-Diethylbenzene: A Technical Guide

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Compound of Interest

Compound Name: 1,4-Diphenethylbenzene

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Introduction: This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-diethylbenzene, a symmetrically disubstituted aromatic hydrocarbon. Due to the prevalence of "1,4-diethylbenzene" in scientific databases in response to queries for "**1,4-diphenethylbenzene**," this document proceeds under the assumption that the former is the compound of interest. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following sections present the quantitative spectroscopic data for 1,4-diethylbenzene in a structured tabular format for ease of reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 1,4-Diethylbenzene

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.11	s	4H	-	Ar-H
2.62	q	4H	7.6	-CH ₂ -
1.23	t	6H	7.6	-CH ₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Data for 1,4-Diethylbenzene

Chemical Shift (δ) ppm	Assignment
142.1	Ar-C-CH ₂ CH ₃
127.8	Ar-CH
28.9	-CH ₂ -
15.7	-CH ₃

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for 1,4-Diethylbenzene

Wavenumber (cm ⁻¹)	Functional Group Assignment
3010	Aromatic C-H Stretch
2965	Aliphatic C-H Stretch (asymmetric)
2930	Aliphatic C-H Stretch (symmetric)
2872	Aliphatic C-H Stretch (symmetric)
1615, 1515	Aromatic C=C Stretch
1465	CH ₂ Bend
1378	CH ₃ Bend
825	p-Disubstituted Benzene C-H Out-of-Plane Bend

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 1,4-Diethylbenzene

m/z	Relative Intensity (%)	Proposed Fragment
134	35	[M] ⁺ (Molecular Ion)
119	100	[M-CH ₃] ⁺
105	20	[M-C ₂ H ₅] ⁺
91	15	[C ₇ H ₇] ⁺ (Tropylium ion)
77	8	[C ₆ H ₅] ⁺ (Phenyl ion)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 1,4-diethylbenzene was prepared in deuterated chloroform (CDCl_3). ^1H and ^{13}C NMR spectra were recorded on a spectrometer operating at a frequency of 90 MHz for ^1H NMR.[1] The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using a Beckman IR-9 grating spectrophotometer.[2] The sample was prepared as a solution in carbon tetrachloride (CCl_4) and carbon disulfide (CS_2).[2] The spectrum was recorded in the transmission mode.

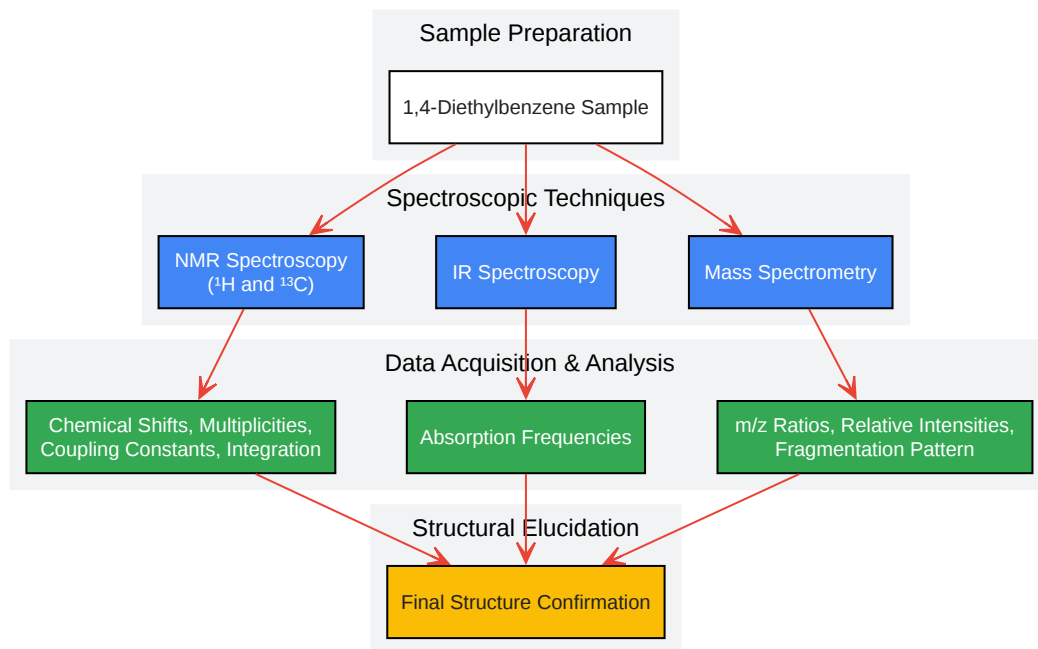
Mass Spectrometry (MS)

The mass spectrum was acquired using an electron ionization (EI) source.[1] The data was compiled by the NIST Mass Spectrometry Data Center.

Visualization of Spectroscopic Analysis Workflow

The logical workflow for the comprehensive spectroscopic analysis of an organic compound like 1,4-diethylbenzene is depicted in the following diagram.

Workflow for Spectroscopic Analysis of 1,4-Diethylbenzene



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Spectroscopic Analysis Workflow

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References

- 1. Benzene, 1,4-diethyl- [webbook.nist.gov]

- 2. Benzene, 1,4-diethyl- [webbook.nist.gov]
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